molecular formula C12H14ClNO2 B296308 2-(3-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide

2-(3-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide

Cat. No.: B296308
M. Wt: 239.7 g/mol
InChI Key: NZCBCKBNFBWUII-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide is an organic compound with the molecular formula C12H14ClNO2 It is known for its unique chemical structure, which includes an allyl group, a chlorophenoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide typically involves the reaction of 3-chlorophenol with allyl bromide to form 3-chlorophenyl allyl ether. This intermediate is then subjected to a reaction with 2-bromopropionamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the amide group.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate for substituting the chlorine atom.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the allyl and chlorophenoxy groups may play a role in its binding affinity and reactivity with these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-2-(2-chlorophenoxy)propanamide
  • N-allyl-2-(4-chlorophenoxy)propanamide
  • N-allyl-2-(3-bromophenoxy)propanamide

Uniqueness

2-(3-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide is unique due to the specific positioning of the chlorine atom on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.7 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-prop-2-enylpropanamide

InChI

InChI=1S/C12H14ClNO2/c1-3-7-14-12(15)9(2)16-11-6-4-5-10(13)8-11/h3-6,8-9H,1,7H2,2H3,(H,14,15)

InChI Key

NZCBCKBNFBWUII-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC=C)OC1=CC(=CC=C1)Cl

Canonical SMILES

CC(C(=O)NCC=C)OC1=CC(=CC=C1)Cl

Origin of Product

United States

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